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Compound of Interest

Compound Name:
2-chloro-N-(2-methoxy-5-

methylphenyl)acetamide

CAS No.: 85817-61-4

Cat. No.: B1348984 Get Quote

Executive Summary
This technical guide provides a rigorous spectroscopic analysis of 2-chloro-N-(2-methoxy-5-
methylphenyl)acetamide (CAS RN derived from p-cresidine), a critical intermediate in the

synthesis of amide herbicides and azo dyes. The compound is structurally characterized by an

acetanilide core substituted with a chloroacetyl tail, a methoxy group at the ortho position, and

a methyl group at the meta position (relative to the amide nitrogen).

This guide compares the target molecule against two primary analogues:

2-Chloro-N-(2-methoxyphenyl)acetamide (Lacks the 5-methyl group).

2-Chloro-N-phenylacetamide (Unsubstituted ring).

Key Application: Identification of impurities in p-cresidine derived pharmaceuticals and the

structural validation of chloroacetamide alkylating agents.

Structural & Synthetic Context
The synthesis of the target molecule relies on the Schotten-Baumann reaction or direct

acylation of 2-methoxy-5-methylaniline (p-cresidine) with chloroacetyl chloride.
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Experimental Workflow (Synthesis to Characterization)
[1][2]

Precursor:
2-Methoxy-5-methylaniline

(p-Cresidine)
Acylation Reaction
(0-5°C -> RT, 3h)

Reagent:
Chloroacetyl Chloride

(+ K2CO3/DCM)

Quench & Extraction
(Water/DCM)

Crude Solid
(Precipitate)

Recrystallization
(EtOH/Water)

Target:
2-Chloro-N-(2-methoxy-

5-methylphenyl)acetamide

Click to download full resolution via product page

Caption: Figure 1. Synthetic pathway and isolation workflow for high-purity spectroscopic

samples.

Spectroscopic Profiling (Target Molecule)
Nuclear Magnetic Resonance ( H & C NMR)
Solvent: CDCl

(Chloroform-d) is the standard solvent. Internal Standard: TMS (

0.00 ppm).

The presence of the 2-methoxy and 5-methyl groups creates a distinct aromatic splitting pattern

compared to unsubstituted acetanilides.
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Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration
Diagnostic
Notes

Amide NH 8.80 – 8.95 Broad Singlet 1H

Highly

solvent/concentr

ation dependent.

Deshielded by H-

bonding with o-

methoxy oxygen.

Aromatic H-6 8.15 – 8.25
Doublet (

Hz)
1H

meta-coupling to

H-4. Deshielded

by the amide

carbonyl

(anisotropic

effect).

Aromatic H-4 6.85 – 6.95
Doublet of

Doublets
1H

Coupled to H-3

and H-6.

Aromatic H-3 6.75 – 6.80
Doublet (

Hz)
1H

ortho-coupling to

H-4. Shielded by

the adjacent

methoxy group.

Chloromethyl (-

CH

Cl)

4.18 – 4.22 Singlet 2H

Critical Purity

Marker. If split or

shifted, suspect

hydrolysis to

glycolamide.

Methoxy (-OCH

)
3.85 – 3.88 Singlet 3H

Characteristic

sharp singlet.

Methyl (-CH

)
2.30 – 2.35 Singlet 3H

Attached to C5

aromatic

position.
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Self-Validating Check:

The integration ratio of Methoxy : Methyl : Chloromethyl must be exactly 3:3:2. Deviations

indicate incomplete acylation or solvent contamination.

Solvent Effect: In DMSO-

, the NH peak often shifts downfield to

9.5+ ppm and becomes sharper.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the amide functionalities and the aryl-alkyl ether linkage.

Amide I (C=O Stretch): 1665 – 1675 cm

.[1] (Strong). The electronegative chlorine atom on the

-carbon increases the frequency compared to non-halogenated acetamides (~1650 cm

).

Amide II (N-H Bend): 1535 – 1545 cm

.

N-H Stretch: 3260 – 3280 cm

.[1] Typically sharp in dilute solution, broader in solid state due to crystal packing H-bonds.

C-Cl Stretch: 760 – 790 cm

. Diagnostic for chloroacetamides.

C-O-C (Ether) Stretch: 1250 cm

(Asymmetric) and 1040 cm

(Symmetric).
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Mass Spectrometry (EI-MS / ESI-MS)
Molecular Formula: C

H

ClNO

Molecular Weight: 213.66 g/mol

Fragmentation Logic: The chlorine atom provides a distinct isotopic signature. The molecular

ion (M

) will appear as a doublet separated by 2 mass units with a 3:1 intensity ratio (

Cl :

Cl).

Molecular Ion [M]+
m/z 213 / 215 (3:1)

Loss of Cl radical
[M - 35]+
m/z 178

- Cl•

McLafferty-like / Alpha Cleavage
Loss of CH2Cl group (M-49)

- •CH2Cl

Base Peak Ion
(Amine fragment)

m/z ~136/137

Rearrangement

Click to download full resolution via product page

Caption: Figure 2. Predicted EI-MS fragmentation pathway showing the loss of the

chloromethyl group.

Comparative Analysis: Target vs. Analogues
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To distinguish the target from potential byproducts or similar ligands, compare the following

spectral shifts.

Feature Target Molecule

Analogue 1: (No

Methyl)2-Chloro-N-
(2-
methoxyphenyl)ace
tamide

Analogue 2: (No

Methoxy/Methyl)2-
Chloro-N-
phenylacetamide

Structure 2-OMe, 5-Me 2-OMe, 5-H Unsubstituted Phenyl

H NMR: Ar-H
3 distinct signals (d,

dd, d)
4 distinct signals (m) 3 signals (d, t, t)

H NMR: Me Singlet ~2.3 ppm Absent Absent

H NMR: OMe Singlet ~3.85 ppm Singlet ~3.85 ppm Absent

IR: Amide I ~1670 cm ~1668 cm ~1670 cm

MS (Base Peak)
m/z 213 (M

)

m/z 199 (M

)

m/z 169 (M

)

Solubility
Moderate (EtOH,

DCM)
Moderate High (EtOH, DCM)

Critical Differentiator: The 5-methyl singlet at 2.3 ppm in the proton NMR is the definitive

marker distinguishing the target from the commercially common o-anisidine derivative

(Analogue 1).

Experimental Protocols
Sample Preparation for NMR

Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) for 4 hours to remove

trace water, which can broaden the NH peak.

Solvent: Dissolve 10 mg of sample in 0.6 mL of CDCl
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(99.8% D) containing 0.03% v/v TMS.

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a glass wool

plug into the NMR tube.

HPLC-UV Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide absorption).

Retention Time Prediction: The target (Target) will elute after Analogue 1 due to the

lipophilicity of the added methyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ijpsr.info [ijpsr.info]

To cite this document: BenchChem. [Spectroscopic Characterization & Comparative
Analysis: 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1348984#spectroscopic-data-
comparison-of-2-chloro-n-2-methoxy-5-methylphenyl-acetamide-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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